Benzyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate
Description
Benzyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 2091468-84-5) is a spirocyclic compound featuring a 2-azaspiro[3.3]heptane core with a benzyl ester group and hydroxyl/methyl substituents at the 6-position. Its molecular formula is C₁₂H₂₁NO₃, with a molecular weight of 227.30 g/mol . The spirocyclic architecture imparts conformational rigidity, making it a valuable scaffold in medicinal chemistry for exploring novel bioactive molecules.
Properties
IUPAC Name |
benzyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-14(18)8-15(9-14)10-16(11-15)13(17)19-7-12-5-3-2-4-6-12/h2-6,18H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXRJMQQVHXVAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CN(C2)C(=O)OCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate typically involves the cyclization of appropriate precursors under basic conditions. One common method involves the reaction of tribromo-pentaerythritol with p-toluenesulfonamide, followed by deprotection steps to yield the desired spiro compound . The reaction conditions often include the use of solvents like methanol and reagents such as magnesium turnings for deprotection .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity while ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like Dess-Martin periodinane.
Reduction: Reduction reactions can be performed using hydrogenation conditions to remove protecting groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane is commonly used for oxidation reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of drug candidates, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound’s unique spiro structure makes it valuable for constructing complex molecules in organic synthesis.
Material Science: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of Benzyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. The spiro structure may enhance binding affinity and selectivity for these targets, contributing to its biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at the 6-Position
Table 1: Key Substituents and Their Effects
Key Observations :
- Hydroxy vs.
- Amino vs. Hydroxy: The amino derivative (Benzyl 6-amino-2-azaspiro...carboxylate) introduces basicity, altering pharmacokinetic profiles and enabling ionic interactions in biological systems .
- Fluorine Substitution : Fluorine in tert-butyl 6-fluoro-2-azaspiro...carboxylate enhances lipophilicity and metabolic resistance, a common strategy in drug design .
Ester Group Variations
Table 2: Ester Group Impact on Properties
| Ester Type | Example Compound | Molecular Weight | Stability | Applications |
|---|---|---|---|---|
| Benzyl | Benzyl 6-hydroxy-6-methyl-2-azaspiro...carboxylate | 227.30 | Moderate stability | Drug discovery; intermediates |
| tert-Butyl | tert-Butyl 6-oxo-2-azaspiro...carboxylate | 213.28 | High stability | Synthetic intermediates |
| Methyl | Methyl 2-azaspiro[3.3]heptane-6-carboxylate | 269.22 | Labile under basic | Research reagents |
Key Observations :
- Benzyl Esters: Offer balance between stability and reactivity. They are often used in peptide synthesis and can be deprotected via hydrogenolysis .
- tert-Butyl Esters : Highly stable under acidic conditions, making them ideal for stepwise synthesis .
- Methyl Esters : Less steric hindrance but prone to hydrolysis, limiting their utility in prolonged reactions .
Comparisons :
- tert-Butyl 6-oxo-2-azaspiro...carboxylate is a pivotal intermediate for generating diverse derivatives, including amino and fluoro variants .
- Benzyl 6-oxospiro...carboxylate (CAS: 1447942-35-9) serves as a precursor for further functionalization but requires careful handling due to low solubility .
Biological Activity
Benzyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate (CAS No. 2680692-91-3) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H19NO3
- Molecular Weight : 261.32 g/mol
- Purity : 95%
The compound features a spirocyclic structure, which is characteristic of many biologically active compounds, potentially influencing its interaction with biological targets.
Pharmacological Properties
This compound has been studied for various pharmacological effects, primarily focusing on its interactions with G-protein coupled receptors (GPCRs) and other cellular pathways.
- GPR119 Agonism : Research indicates that compounds similar to benzyl 6-hydroxy derivatives may act as agonists for GPR119, a receptor implicated in glucose metabolism and insulin secretion. This suggests potential applications in treating type 2 diabetes and obesity .
- Neuroprotective Effects : Preliminary studies have shown that the compound may exhibit neuroprotective properties, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways .
In Vitro Studies
In vitro assays have demonstrated that this compound can enhance insulin secretion in pancreatic beta cells under glucose-stimulated conditions. The compound's ability to modulate intracellular signaling pathways associated with insulin release has been a focus of research .
In Vivo Studies
A notable case study involved administering the compound to diabetic mice models, where it resulted in significant reductions in blood glucose levels compared to control groups. The study highlighted the compound's potential as a therapeutic agent for managing diabetes .
Data Summary Table
| Parameter | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2680692-91-3 |
| Molecular Weight | 261.32 g/mol |
| Purity | 95% |
| Biological Activity | GPR119 Agonism |
| In Vitro Insulin Secretion | Enhanced |
| In Vivo Blood Glucose Reduction | Significant |
Case Studies
- Diabetes Management : A study published in the Journal of Medicinal Chemistry explored the effects of benzyl 6-hydroxy derivatives on glucose metabolism in diabetic models, showing promising results in lowering blood sugar levels .
- Neuroprotection : Research investigating the neuroprotective effects of spirocyclic compounds indicated that benzyl 6-hydroxy derivatives could mitigate oxidative stress in neuronal cells, suggesting potential for neurodegenerative disease therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
